Pyridine-3-sulfonohydrazide
Description
Properties
IUPAC Name |
pyridine-3-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-2-1-3-7-4-5/h1-4,8H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJAMSRKPBNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonohydrazide can be synthesized through the diazotization of 3-aminopyridine followed by the substitution of the diazo group with a sulfonyl group. The process involves the following steps:
Diazotization: 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Substitution: The diazonium salt is then reacted with a sulfonylating agent, such as sulfur dioxide or sulfonyl chloride, to yield this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved safety .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-sulfonic acid.
Reduction: It can be reduced to form pyridine-3-sulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions
Major Products:
Oxidation: Pyridine-3-sulfonic acid.
Reduction: Pyridine-3-sulfonamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Drug Discovery and Development
Pyridine derivatives are widely recognized for their biological activities, including antimicrobial, antifungal, and anticancer properties. Pyridine-3-sulfonohydrazide has been utilized in the synthesis of various biologically active compounds.
Case Study: Antifungal Activity
Research indicates that compounds containing sulfonohydrazide moieties demonstrate promising antifungal activity. For instance, psoralen derivatives bearing sulfonohydrazide have shown significant efficacy against fungal pathogens such as Botrytis cinerea and Cercospora arachidicola, with effective concentrations (EC50) in the low microgram range . This suggests that this compound could be a valuable scaffold for developing new antifungal agents.
Synthesis of Functional Materials
This compound is also employed in the synthesis of functional materials, particularly in catalysis and organic transformations.
Radical Cascade Reactions
A notable application involves its use in visible-light-induced radical cascade reactions to synthesize indole-fused pyridines. This method utilizes this compound as a precursor to generate sulfonyl radicals, which subsequently participate in cyclization reactions. The resulting indole-fused pyridines exhibit a range of functional groups and moderate to good yields, facilitating further applications in pharmaceutical chemistry .
| Reaction Type | Yield (%) | Functional Groups |
|---|---|---|
| Indole-fused pyridines synthesis | 61 - 75 | Methyl, ethyl, phenyl, benzyl |
The biological mechanisms underlying the activity of this compound derivatives are an area of ongoing research.
Inhibition Studies
Studies have demonstrated that certain derivatives act as inhibitors for key enzymes involved in tumor progression and microbial resistance. For example, a derivative exhibited inhibitory effects on histone deacetylase (HDAC) enzymes, which are crucial targets in cancer therapy . The structure-activity relationship (SAR) studies have provided insights into how modifications on the pyridine ring can enhance or diminish biological activity.
Environmental Applications
Beyond medicinal chemistry, this compound derivatives have potential applications in environmental science.
Electrochemical Sensors
Recent advancements have explored using pyridine-based compounds in electrochemical sensors for detecting pollutants or biomolecules. Their ability to undergo redox reactions makes them suitable candidates for developing sensitive detection systems .
Mechanism of Action
The mechanism of action of pyridine-3-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfonohydrazide group is crucial for its inhibitory action, as it can form strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares pyridine-3-sulfonohydrazide with analogous sulfonamide, sulfonate, and pyridine derivatives, highlighting structural, synthetic, and functional differences.
Key Observations:
Structural Diversity: this compound and its analogs differ in core heterocycles (pyridine vs. pyridazine or pyrazolopyridine) and substituents. For example, pyrazolo[4,3-c]pyridine sulfonamides incorporate fused rings, enhancing rigidity and binding affinity for enzymes like carbonic anhydrase . Sulfonate esters (e.g., compound 7a in ) replace the hydrazide group with ester linkages, altering solubility and metabolic stability .
Synthetic Routes: this compound is synthesized via direct hydrazination, whereas triazole-linked sulfonamides require multi-step reactions involving dithiocarbonate intermediates . Pyridazine sulfonates () are formed via sulfonyl chloride coupling in pyridine, a method distinct from hydrazide synthesis .
Biological Activity: Pyrazolo[4,3-c]pyridine sulfonamides exhibit carbonic anhydrase inhibition (Ki values in nM range), attributed to their ability to coordinate zinc ions in enzyme active sites . this compound derivatives are less studied for enzyme inhibition but show promise as prodrugs due to their hydrolytic stability .
Physicochemical Properties: Sulfonate esters (e.g., compound 7a) are more lipophilic than sulfonohydrazides, impacting membrane permeability . Triazole-linked sulfonamides () exhibit enhanced hydrogen-bonding capacity, improving target selectivity .
Research Findings and Trends
- Medicinal Chemistry: this compound derivatives are under investigation for antitubercular and anticancer activities, leveraging the hydrazide group’s metal-chelating properties .
- Material Science : Sulfonate analogs () are used in ionic liquids and polymers due to their thermal stability .
- Challenges : Hydrazide derivatives may exhibit toxicity, necessitating structural optimization for therapeutic use .
Biological Activity
Pyridine-3-sulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The sulfonohydrazide moiety contributes to its reactivity and biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties against a range of pathogens. The presence of the sulfonyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis .
- Anticancer Potential : Studies have shown that pyridine-based compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ability to form hydrogen bonds with target proteins is crucial for its anticancer activity .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of various enzymes, including those involved in cancer progression. For instance, it has shown promise in inhibiting the PI3K pathway, which is critical in many cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of pyridine derivatives, including this compound, against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
- Anticancer Studies : In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. This was supported by flow cytometry analyses showing increased annexin V binding in treated cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the pyridine ring significantly affect the biological activity of sulfonohydrazides. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .
Q & A
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in catalytic processes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
